4-Chloro-3-(trifluoromethyl)benzyl alcohol
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Overview
Description
4-Chloro-3-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 . It is a solid at ambient temperature . It is also known by the IUPAC name [4-chloro-3-(trifluoromethyl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)benzyl alcohol consists of a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a benzyl alcohol group . The InChI code for this compound is 1S/C8H6ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 .Physical And Chemical Properties Analysis
4-Chloro-3-(trifluoromethyl)benzyl alcohol has a boiling point of 44-46°C . It is a solid at ambient temperature . Its density is 1.416 g/cm3, and it has a flash point of 97°C .Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various drugs, contributing to the development of new therapeutic agents.
Component in FDA-Approved Drugs
The trifluoromethyl group, which is part of the structure of this compound, is found in many FDA-approved drugs . For instance, the drug Sorafenib, used for the treatment of primary liver cancer, contains this group .
NMR Spectrum Prediction
This compound is used to predict the NMR (Nuclear Magnetic Resonance) spectrum . NMR is a key technique in the field of structural biology and chemistry, providing detailed information about the structure and dynamics of molecules.
Kinetic Studies of Phosphonoformate Prodrugs
It is employed as a reagent in kinetic studies of phosphonoformate prodrugs . These studies are essential for understanding the behavior of these prodrugs in the body and optimizing their therapeutic effects.
Aquachromium (IV) Studies
This compound is used in studies involving aquachromium (IV) . These studies are important in the field of inorganic chemistry and can contribute to the development of new catalysts and materials.
Proteomics Research
It is used in proteomics research . Proteomics is a large-scale study of proteins, and this compound can contribute to the understanding of protein structure and function, which is crucial in many areas of biological research.
Safety and Hazards
properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYCPYROZOWIDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380777 |
Source
|
Record name | 4-Chloro-3-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzyl alcohol | |
CAS RN |
65735-71-9 |
Source
|
Record name | 4-Chloro-3-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65735-71-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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